Triflusal

Catalog No.
S545856
CAS No.
322-79-2
M.F
C10H7F3O4
M. Wt
248.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triflusal

CAS Number

322-79-2

Product Name

Triflusal

IUPAC Name

2-acetyloxy-4-(trifluoromethyl)benzoic acid

Molecular Formula

C10H7F3O4

Molecular Weight

248.15 g/mol

InChI

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)

InChI Key

RMWVZGDJPAKBDE-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O

solubility

<1 mg/ml

Synonyms

2-acetoxy-4-trifluoromethylbenzoic acid, Disgren, triflusal

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O

The exact mass of the compound Triflusal is 248.0296 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. It belongs to the ontological category of benzoic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Triflusal is a chemical compound known as 2-acetoxy-4-trifluoromethylbenzoic acid. It is structurally related to acetylsalicylic acid, commonly known as aspirin, but is not a derivative. Triflusal functions primarily as an antiplatelet agent, inhibiting platelet aggregation and thrombus formation, making it useful in the prevention and treatment of vascular thromboembolic events such as ischemic strokes . Unlike acetylsalicylic acid, triflusal does not interfere with the arachidonic acid metabolic pathway in endothelial cells, which contributes to its unique pharmacological profile .

Triflusal acts as an antiplatelet agent by inhibiting platelet aggregation, a key step in blood clot formation [, ]. Unlike aspirin, which irreversibly inhibits the enzyme cyclooxygenase-1 (COX-1), triflusal has a more selective effect. It inhibits platelet aggregation primarily by blocking the formation of thromboxane A2, a pro-aggregatory molecule produced by COX-1 in platelets [, ]. Additionally, triflusal may also:

  • Preserve prostacyclin, a natural anticoagulant produced by the vascular endothelium, contributing to its anti-aggregatory effect [].
  • Inhibit the activation of nuclear factor-κB (NF-κB), a protein involved in inflammation and platelet aggregation [].
  • Increase cyclic adenosine monophosphate (cAMP) concentration, leading to decreased platelet activation [].
  • Enhance nitric oxide synthesis in neutrophils, promoting vasodilation and reducing platelet adhesion [].

These combined mechanisms offer potential advantages over aspirin, particularly regarding gastrointestinal side effects associated with COX-1 inhibition by aspirin [, ].

Triflusal is generally well-tolerated, but potential side effects include:

  • Gastrointestinal upset (less frequent compared to aspirin) [, ]
  • Dizziness
  • Headache
  • Skin rash []

Triflusal undergoes biotransformation primarily in the liver, where it is deacetylated to form its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) . The mechanism of action involves the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, leading to reduced synthesis of thromboxane B2, a potent promoter of platelet aggregation . This inhibition results in increased levels of cyclic adenosine monophosphate and nitric oxide, both of which are vasodilators and contribute to the drug's antithrombotic effects .

Triflusal exhibits significant biological activity as an antiplatelet agent. It has been shown to provide comparable efficacy to acetylsalicylic acid in preventing ischemic strokes while demonstrating a more favorable safety profile, particularly with respect to gastrointestinal bleeding risks . Additionally, triflusal has neuroprotective properties attributed to its antioxidant and anti-inflammatory effects on brain tissue. These properties make it a candidate for therapeutic applications in conditions associated with cerebral ischemia .

The synthesis of triflusal involves several steps starting from salicylic acid derivatives. A typical synthetic route includes:

  • Formation of Acetoxy Group: Salicylic acid is reacted with acetic anhydride to introduce the acetoxy group.
  • Introduction of Trifluoromethyl Group: The trifluoromethyl group is added through electrophilic aromatic substitution techniques using trifluoromethylating agents.
  • Purification: The resulting compound is purified through recrystallization or chromatography techniques.

The synthesis can vary based on specific reagents and conditions used but typically follows these general steps .

Triflusal is primarily used as an antiplatelet medication for secondary prevention of ischemic strokes and other thromboembolic disorders. Its unique mechanism allows it to be effective without significantly increasing the risk of bleeding compared to traditional antiplatelet therapies like acetylsalicylic acid . Moreover, its neuroprotective effects make it a potential candidate for treating various neurodegenerative conditions related to ischemia .

Research indicates that triflusal interacts with various biological pathways. It inhibits thromboxane synthesis while enhancing nitric oxide production, which can lead to vasodilation and improved blood flow . Furthermore, studies have shown that triflusal can form photoadducts upon exposure to sunlight when interacting with proteins like ubiquitin, potentially leading to adverse photoallergic reactions in sensitive individuals .

Triflusal shares similarities with several compounds used for similar therapeutic purposes. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionUnique Features
Acetylsalicylic AcidInhibits cyclooxygenase-1; affects arachidonic acid pathwayCommonly used but has higher bleeding risk
ClopidogrelInhibits ADP-induced platelet aggregationRequires metabolic activation; different mechanism
DipyridamoleInhibits phosphodiesterase; increases cAMP levelsActs primarily as a vasodilator
PrasugrelInhibits ADP-induced platelet aggregationMore potent than clopidogrel but similar mechanism

Triflusal's unique ability to spare the arachidonic acid pathway while still providing effective antiplatelet action distinguishes it from these compounds, making it an attractive alternative for patients at risk of bleeding complications associated with other therapies .

Triflusal exists as a solid at room temperature (20°C) and presents as a white to almost white powder to crystalline form [1] [2]. The compound demonstrates typical characteristics of an organic pharmaceutical compound, maintaining its solid state under standard storage conditions. Its crystalline nature is evident from its defined melting point and the requirement for refrigerated storage to maintain stability [1] [2].

Melting Point and Thermal Properties

Melting Point Data

Triflusal exhibits a well-defined melting point range of 113.0 to 117.0°C as determined by standardized analytical methods [1] [2]. Alternative measurements using different heating rates have reported variations in the melting point: 120-122°C when subjected to slow heating and 110-112°C under quick heating conditions [3]. These variations are consistent with the thermal sensitivity of the compound and the influence of heating rate on phase transitions.

Thermal Stability and Decomposition

The compound demonstrates heat sensitivity and requires careful thermal management during processing and storage [1] [2] [4]. Under normal storage conditions, triflusal remains stable, but elevated temperatures can lead to thermal decomposition. Studies on related pharmaceutical cocrystals indicate that triflusal-containing systems undergo melting followed by decomposition at elevated temperatures, with weight loss and broad endothermic transitions observed in thermogravimetric analysis [5].

Predicted Boiling Point

Based on computational predictions, triflusal has an estimated boiling point of 316.0 ± 42.0°C [3]. This relatively high boiling point is consistent with the molecular structure containing both aromatic and ester functional groups, which contribute to intermolecular interactions and reduced volatility.

Solubility Parameters

Aqueous Solubility

Triflusal demonstrates extremely limited solubility in water, classified as essentially insoluble with a solubility of less than 0.1 g·L⁻¹ [1] [2]. This hydrophobic character is attributed to the presence of the trifluoromethyl group and the acetoxy substituent, which reduce the compound's affinity for polar aqueous environments.

Organic Solvent Solubility

The compound exhibits significantly enhanced solubility in organic solvents. In dimethyl sulfoxide (DMSO), triflusal achieves a solubility of at least 100 mg·mL⁻¹ (equivalent to 402.97 mM), though ultrasonic treatment is recommended for optimal dissolution [6]. Ethanol provides excellent solvation with a solubility of at least 106 mg·mL⁻¹ [7]. These enhanced solubilities in organic media reflect the lipophilic nature of the molecule.

Solubility Parameter Analysis

SolventSolubilityDissolution Characteristics
Water<0.1 g·L⁻¹Practically insoluble [1] [2]
DMSO≥100 mg·mL⁻¹Requires ultrasonic treatment [6]
Ethanol≥106 mg·mL⁻¹Good solubility [7]

Molecular Weight

Triflusal possesses a precise molecular weight of 248.157 g·mol⁻¹ [8], calculated from its molecular formula C₁₀H₇F₃O₄. This value is consistently reported across multiple authoritative chemical databases and represents the exact mass based on current atomic weight standards. The molecular weight falls within the typical range for small molecule pharmaceuticals and reflects the contribution of the trifluoromethyl group (69 Da) to the overall molecular mass.

Acid-Base Properties and pKa Values

Predicted pKa Value

Computational predictions indicate that triflusal has a pKa value of 2.97 ± 0.10 [3], characterizing it as a moderately strong organic acid. This acidity is primarily attributed to the carboxylic acid functional group present in the molecular structure, which is capable of proton dissociation in aqueous solution.

Acid-Base Behavior

The acidic nature of triflusal is consistent with its structural similarity to acetylsalicylic acid and other carboxylic acid-containing pharmaceuticals [9] [10]. The presence of the electron-withdrawing trifluoromethyl group at the para position relative to the carboxylic acid enhances the acidity by stabilizing the conjugate base through inductive effects.

pH-Dependent Solubility

The acid-base properties significantly influence the compound's solubility profile. In alkaline conditions, deprotonation of the carboxylic acid group would be expected to increase aqueous solubility, while acidic conditions favor the neutral molecular form with limited water solubility.

Crystalline Structure and Polymorphism

Crystalline Nature

Triflusal exhibits a crystalline structure as evidenced by its sharp, well-defined melting point and consistent physical properties [1] [2]. The compound's crystalline form is stable under appropriate storage conditions and maintains its structural integrity when stored at refrigerated temperatures (0-10°C).

Structural Characteristics

The molecular structure consists of a benzoic acid core with an acetoxy group at the 2-position and a trifluoromethyl group at the 4-position [9] [11] [8]. This substitution pattern creates a specific three-dimensional arrangement that influences both the physical properties and the crystalline packing behavior.

Polymorphism Considerations

While specific polymorphic forms of triflusal have not been extensively documented in the current literature, the compound's pharmaceutical relevance suggests potential for polymorphic behavior. The molecular structure contains hydrogen bond donors and acceptors that could participate in different crystalline arrangements under varying crystallization conditions.

Crystal Stability

The compound demonstrates good crystal stability under controlled storage conditions, requiring refrigerated temperatures to prevent degradation [1] [2]. The heat-sensitive nature of triflusal suggests that crystal transitions or decomposition may occur at elevated temperatures, emphasizing the importance of proper thermal management during processing and formulation.

The synthesis of triflusal involves multiple sophisticated approaches, each offering distinct advantages for specific applications. The most established synthetic route begins with the acetylation of 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), which serves as the fundamental precursor compound [1] [2]. This transformation employs standard acylation techniques, utilizing acetyl chloride or acetic anhydride under controlled conditions to introduce the acetyl group at the hydroxyl position, thereby forming the characteristic 2-acetoxy-4-trifluoromethylbenzoic acid structure of triflusal [3] [4].

Alternative synthetic methodologies have emerged from industrial research, particularly focusing on the construction of trifluoromethyl-containing aromatic systems. The vapor-phase chlorination and fluorination approach represents a significant advancement in trifluoromethylpyridine synthesis, which can be adapted for triflusal production [5]. This method operates at elevated temperatures exceeding 300°C with iron fluoride catalysts, enabling simultaneous introduction of chlorine and fluorine substituents into pyridine rings [5]. The process demonstrates remarkable efficiency in creating trifluoromethyl groups through halogen exchange mechanisms, though it requires specialized high-temperature equipment and careful control of reaction atmospheres.

The Grignard reaction-based synthesis offers another viable pathway, particularly for creating complex trifluoromethyl-containing intermediates [6]. This approach involves the formation of organomagnesium reagents from brominated trifluoromethylbenzene precursors, followed by carboxylation under carbon dioxide pressure ranging from 20 to 25 psi [6]. The methodology provides excellent control over regioselectivity and typically achieves yields between 76-78% under optimized conditions [6].

Cyclocondensation reactions represent a more sophisticated approach, utilizing trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate and related compounds [5]. These methods enable the construction of complex heterocyclic systems while incorporating the essential trifluoromethyl functionality. The versatility of this approach makes it particularly valuable for synthesizing triflusal derivatives and related pharmaceutical compounds.

Laboratory-Scale Synthesis Procedures

The reaction conditions are carefully controlled to maintain temperatures between 0°C and room temperature during the initial addition phase, followed by gradual warming to promote complete conversion [9]. Reaction monitoring is typically performed using thin-layer chromatography or high-performance liquid chromatography to assess the consumption of starting material and formation of the desired product [10] [9]. The crude product is isolated through standard workup procedures, including washing with aqueous solutions to remove excess reagents and byproducts.

Purification of laboratory-scale triflusal involves recrystallization techniques, commonly employing solvent systems such as ethanol-water mixtures or toluene [11]. The purified product typically exhibits melting points around 118°C and demonstrates characteristic spectroscopic properties [9]. Nuclear magnetic resonance spectroscopy reveals distinctive signals for the acetyl group at approximately 2.6 ppm in the proton spectrum, while the trifluoromethyl group appears as a characteristic quartet in the carbon-13 spectrum due to fluorine coupling [6].

Quality control measures for laboratory-scale synthesis include verification of chemical purity through analytical techniques such as high-performance liquid chromatography with ultraviolet detection at 226 nm [9]. The method demonstrates excellent linearity across concentration ranges from 200 to 1250 micrograms per milliliter, with correlation coefficients typically exceeding 0.9996 [9]. Precision studies reveal relative standard deviations below 1.12% for inter-day measurements and below 0.51% for intra-day analyses [9].

Industrial Manufacturing Approaches

Industrial manufacturing of triflusal employs scaled-up versions of laboratory procedures, with significant modifications to ensure consistent quality, high yields, and regulatory compliance [12]. The production process begins with the procurement of pharmaceutical-grade starting materials, particularly 2-hydroxy-4-trifluoromethylbenzoic acid, which must meet stringent purity specifications exceeding 98% [13]. Industrial suppliers maintain comprehensive quality management systems to ensure consistent supply of raw materials meeting Good Manufacturing Practice requirements [14].

The large-scale acetylation process utilizes continuous flow reactors or large-capacity batch reactors designed to handle multi-kilogram quantities of starting materials [15]. These systems incorporate advanced temperature control, automated reagent addition, and real-time monitoring capabilities to ensure consistent product quality [15]. The reaction vessels are constructed from materials compatible with the corrosive nature of acetylating agents and are equipped with appropriate safety systems to handle potentially hazardous reaction conditions.

Industrial purification processes employ sophisticated crystallization techniques, often utilizing controlled cooling and seeding procedures to obtain products with desired particle size distributions and polymorphic forms [11] [15]. The crystallization process is critical for ensuring bioavailability and stability of the final pharmaceutical product. Quality control laboratories perform extensive analytical testing, including assay determination, impurity profiling, and stability assessment under various storage conditions [15].

Manufacturing facilities must comply with international pharmaceutical regulations, including Good Manufacturing Practice guidelines established by regulatory agencies such as the Food and Drug Administration and European Medicines Agency [14]. This compliance includes validation of manufacturing processes, qualification of equipment, and implementation of comprehensive quality systems. Production yields at industrial scale typically range from 80% to 95%, significantly higher than laboratory-scale preparations due to optimized reaction conditions and improved recovery procedures [12].

Reaction Mechanisms and Intermediates

The primary reaction mechanism for triflusal synthesis involves nucleophilic acyl substitution at the hydroxyl group of 2-hydroxy-4-trifluoromethylbenzoic acid [4]. The mechanism proceeds through the formation of a tetrahedral intermediate when the hydroxyl oxygen attacks the carbonyl carbon of the acetylating agent [4]. This intermediate subsequently eliminates the leaving group, typically chloride or acetate, to form the desired ester bond characteristic of triflusal.

The electronic properties of the trifluoromethyl substituent significantly influence the reaction mechanism by withdrawing electron density from the aromatic ring [6]. This electron-withdrawing effect increases the acidity of the carboxylic acid group and affects the nucleophilicity of the hydroxyl group, requiring careful optimization of reaction conditions [6]. The pKa of trifluoromethyl-substituted benzoic acids typically ranges from 2.5 to 3.0, considerably lower than unsubstituted benzoic acid [6].

Key intermediates in the synthetic pathway include the activated acyl species formed upon reaction of acetyl chloride with the hydroxyl group [4]. The stability and reactivity of these intermediates depend on the specific acetylating agent employed and the reaction conditions. When using acetic anhydride, the intermediate involves a mixed anhydride species that undergoes intramolecular rearrangement to form the final product [4].

Alternative mechanistic pathways involve the deacetylation of triflusal to form HTB, which represents the reverse of the synthetic process [3] [16]. This transformation occurs primarily through enzymatic hydrolysis in biological systems, mediated by esterases that recognize the acetyl ester linkage [3]. The deacetylation process is highly efficient, with triflusal exhibiting a biological half-life of approximately 0.5 hours, while the resulting HTB metabolite demonstrates a significantly longer half-life of 35 hours [3] [17].

Green Chemistry Applications in Triflusal Production

The implementation of green chemistry principles in triflusal production has gained significant attention due to environmental concerns and regulatory pressures [18]. Supercritical carbon dioxide methods represent a breakthrough in environmentally friendly synthesis, offering advantages over traditional organic solvents [18]. This approach utilizes carbon dioxide in its supercritical state as both a reaction medium and extraction solvent, eliminating the need for toxic organic solvents typically employed in pharmaceutical manufacturing.

The supercritical carbon dioxide method has been successfully applied to the synthesis of copper triflusalate complexes, demonstrating the versatility of this green chemistry approach [18]. The process operates under mild conditions, typically at temperatures below 100°C and pressures around 150-300 bar, significantly reducing energy consumption compared to high-temperature synthetic methods [18]. The absence of organic solvent waste represents a major environmental benefit, as conventional triflusal synthesis often requires large volumes of chlorinated solvents for reaction and purification steps.

Atom economy considerations have led to the development of synthetic routes that minimize byproduct formation [5]. The optimization of reaction stoichiometry and the use of catalytic processes reduce material waste and improve overall efficiency. For example, the use of catalytic amounts of dimethylformamide or pyridine in acetylation reactions reduces the environmental impact while maintaining high conversion rates [19].

Renewable feedstock utilization represents another aspect of green chemistry implementation [5]. Research into bio-based trifluoromethyl precursors offers potential alternatives to petroleum-derived starting materials, though commercial applications remain limited due to cost considerations. The development of efficient recycling systems for solvents and catalysts further enhances the environmental profile of triflusal production [5].

Energy efficiency improvements include the adoption of microwave-assisted synthesis techniques, which can significantly reduce reaction times and energy consumption [5]. These methods often achieve comparable or superior yields while operating at lower overall energy inputs compared to conventional heating methods. The integration of process intensification technologies, such as continuous flow reactors, enables better heat and mass transfer, leading to more efficient synthetic processes.

Metal-Triflusal Compound Synthesis

The synthesis of metal-triflusal complexes represents an advanced area of pharmaceutical chemistry, offering potential improvements in drug stability, bioavailability, and therapeutic efficacy [20] [21]. The most extensively studied system involves copper complexes, which can be prepared through direct coordination of triflusal with copper salts under controlled conditions [18]. The synthesis typically employs copper(II) acetate or copper(II) nitrate as metal sources, with triflusal acting as a monodentate ligand through its carboxylate group.

The patent CN103709183A describes a specific methodology for synthesizing triflusal-metal compounds using a 1:1:1 molar ratio of triflusal, 4-iodopyrazole, and metal chromate [20] [21]. The synthetic procedure involves dissolving the reactants in a water-ethanol solution, followed by reflux conditions to promote complex formation [20] [21]. The resulting crystalline products are isolated through filtration and cooling, demonstrating the practical applicability of this synthetic approach.

Cadmium-triflusal complexes have been prepared using cadmium nitrate tetrahydrate as the metal source [21]. The synthesis involves mixing triflusal with cadmium nitrate in aqueous ethanol, followed by controlled crystallization to obtain pure metal complexes [21]. These compounds exhibit different coordination geometries compared to copper complexes, with cadmium typically adopting higher coordination numbers due to its larger ionic radius.

The coordination chemistry of triflusal involves primarily carboxylate binding, where the deprotonated carboxylic acid group coordinates to metal centers [22]. The trifluoromethyl substituent influences the electronic properties of the carboxylate ligand, affecting both the stability and reactivity of the resulting metal complexes [22]. Spectroscopic studies using infrared and nuclear magnetic resonance techniques confirm the coordination mode and provide insights into the structural features of these complexes.

Applications of metal-triflusal complexes extend beyond pharmaceutical uses to include catalytic systems and materials science applications [22]. Copper complexes demonstrate catalytic activity in oxidation reactions, while other metal derivatives show promise in antimicrobial applications [22]. The enhanced stability of metal complexes compared to free triflusal offers advantages in formulation development and long-term storage stability [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

248.02964319 g/mol

Monoisotopic Mass

248.02964319 g/mol

Heavy Atom Count

17

LogP

2.231

Appearance

Solid powder

Melting Point

114-117ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1Z0YFI05OO

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Triflusal is indicated as prophylaxis of thromboembolic disorders. It has been registered in Spain and in other countries of Europe, South America and South Korea for the prevention of Stroke and myocardial infarction.

Pharmacology

Triflusal is an antithrombotic anticoagulant. It irreversibly inhibits the production of thromboxane-B2 in platelets by acetylating cycloxygenase-1. Triflusal affects many other targets such as NF kappa B, which is a gene expression regulatory factor for cycloxygenase-a and cytokines. Numerous studies comparing the efficacy and safety profile (i.e. systemic hemorrhage) between triflusal and acetylsalsylic acid has shown either no significant difference or a better effacy and safety profile for triflusal. Triflusal has been shown to protect cerebral tissue due to its inhibition of lipid peroxidation resulting from anoxia-reoxygenation.[A7336]

MeSH Pharmacological Classification

Platelet Aggregation Inhibitors

ATC Code

B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AC - Platelet aggregation inhibitors excl. heparin
B01AC18 - Triflusal

Mechanism of Action

Triflusal is chemically related to acetylsalicylic acid (ASA) and irreversibly inhibits cycloxygenase-1 (COX-1) in platelets. Acetylation of the active group of COX-1 prevents the formation of thromboxane-B2 in platelets. However, it is unique because it spares the arachidonic acid metabolic pathway in endothelial cells. In addition, it favors the production of nitric oxide, a vasodilator.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant

Irritant

Other CAS

322-79-2

Absorption Distribution and Excretion

Absorbed in the small intestine with a bioavailability range from 83% to 100%. There is no significant difference between the absorption of the oral solution and capsule formulation. Triflusal displays a Cmax of 11.6 mcg/ml and a tmax of 0.88 h. The major metabolite of triflusal presents different pharmacokinetic properties by showing a Cmax and tmax of 92.7 mcg/ml and 4.96 h, respectively.
The elimination pathway of triflusal is primarily renal. Urine analysis has shown the presence of unchanged triflusal, HTB and the glycine conjugate of HTB.
The reported volume of distribution for triflusal is of 34L.
Renal clearance is 0.8 +/- 0.2L/h and 0.18 +/1 0.04L/h for triflusal and HTB, respectively.

Metabolism Metabolites

In the liver, triflusal undergoes deacetylation, forming its main metabolite 2-OH-4-trifluoromethyl benzoic acid (HTB). This major metabolite seems to have marked antiplatelet properties in vitro.

Wikipedia

Triflusal

Biological Half Life

In the healthy human, the half-life is 0.5 +/- 0.1h, while that of HTB is 34.3 +/- 5.3h.

Dates

Last modified: 08-15-2023
1: González-Correa JA, De La Cruz JP. Triflusal: an antiplatelet drug with a neuroprotective effect? Cardiovasc Drug Rev. 2006 Spring;24(1):11-24. Review. PubMed PMID: 16939630.
2: Costa J, Ferro JM, Matias-Guiu J, Alvarez-Sabin J, Torres F. Triflusal for preventing serious vascular events in people at high risk. Cochrane Database Syst Rev. 2005 Jul 20;(3):CD004296. Review. PubMed PMID: 16034926.
3: Anninos H, Andrikopoulos G, Pastromas S, Sakellariou D, Theodorakis G, Vardas P. Triflusal: an old drug in modern antiplatelet therapy. Review of its action, use, safety and effectiveness. Hellenic J Cardiol. 2009 May-Jun;50(3):199-207. Review. PubMed PMID: 19465361.
4: Murdoch D, Plosker GL. Triflusal: a review of its use in cerebral infarction and myocardial infarction, and as thromboprophylaxis in atrial fibrillation. Drugs. 2006;66(5):671-92. Review. PubMed PMID: 16620146.
5: Alvarez Sabín J, Matías-Guiu J, Galiano L, Codina Puiggrós A. [The risk of hemorrhage in long-term use of aspirin and triflusal]. Rev Neurol. 1998 Dec;27(160):951-5. Review. Spanish. PubMed PMID: 9951011.
6: McNeely W, Goa KL. Triflusal. Drugs. 1998 Jun;55(6):823-33; discussion 834-5. Review. PubMed PMID: 9617597.

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